3-Icpep
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Overview
Description
3-Icpep is an organic compound characterized by a unique structure that includes an isocyanocyclopentene ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Icpep typically involves the reaction of cyclopentadiene with isocyanates under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the isocyanocyclopentene ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Icpep undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Icpep has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Icpep involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.
Isocyanates: Compounds with isocyanate groups that exhibit similar reactivity.
Propanoic acid derivatives: Compounds with propanoic acid moieties but different substituents.
Uniqueness
3-Icpep is unique due to its combination of an isocyanocyclopentene ring and a propanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73372-49-3 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3E)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3+ |
InChI Key |
SBHNPHNIVBXIMQ-XVNBXDOJSA-N |
Isomeric SMILES |
[C-]#[N+]C1=C/C(=C/CC(=O)O)/CC1 |
SMILES |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Canonical SMILES |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Synonyms |
3-(3-isocyanocyclopent-2-enylidene)propionic acid 3-ICPEP |
Origin of Product |
United States |
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